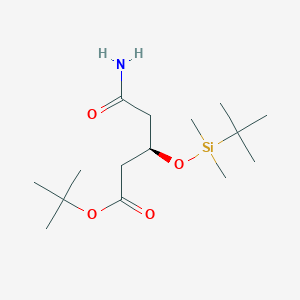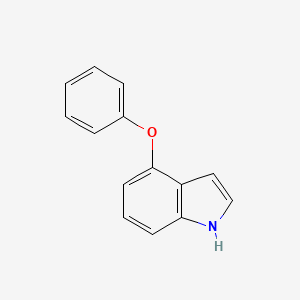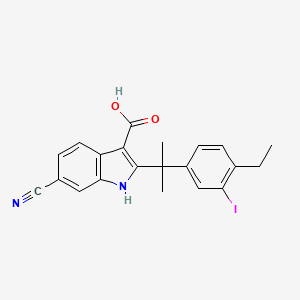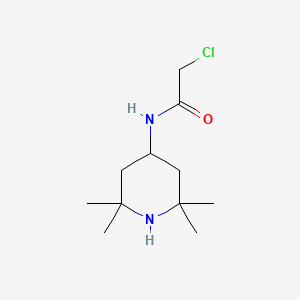![molecular formula C7H13NO B11828359 [(1R,6S)-3-azabicyclo[4.1.0]heptan-1-yl]methanol](/img/structure/B11828359.png)
[(1R,6S)-3-azabicyclo[4.1.0]heptan-1-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1R,6S)-3-azabicyclo[410]heptan-1-yl]methanol is a bicyclic compound featuring a unique azabicyclo structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,6S)-3-azabicyclo[4.1.0]heptan-1-yl]methanol typically involves the cycloisomerization of 1,6-enynes. This process can be catalyzed by transition metals such as platinum (Pt) or gold (Au), which facilitate the formation of the bicyclic structure . The reaction conditions often include elevated temperatures and specific atmospheres to ensure the desired product is obtained efficiently.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable catalysts, and employing continuous flow reactors to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
[(1R,6S)-3-azabicyclo[4.1.0]heptan-1-yl]methanol can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur, often facilitated by bases or acids depending on the desired product.
Common Reagents and Conditions
Oxidation: KMnO₄ in an acidic medium.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) or hydrochloric acid (HCl) as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
[(1R,6S)-3-azabicyclo[4.1.0]heptan-1-yl]methanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(1R,6S)-3-azabicyclo[4.1.0]heptan-1-yl]methanol involves its interaction with specific molecular targets. The azabicyclo structure allows it to fit into certain biological receptors, potentially modulating their activity. This interaction can influence various biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[4.1.0]heptenes: These compounds share a similar bicyclic structure and are used in various organic transformations.
3-Azabicyclo[3.1.1]heptanes: These compounds are structurally related and have been studied for their potential as bioisosteres of benzenes.
Uniqueness
[(1R,6S)-3-azabicyclo[4.1.0]heptan-1-yl]methanol is unique due to its specific stereochemistry and the presence of the azabicyclo moiety. This gives it distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C7H13NO |
|---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
[(1R,6S)-3-azabicyclo[4.1.0]heptan-1-yl]methanol |
InChI |
InChI=1S/C7H13NO/c9-5-7-3-6(7)1-2-8-4-7/h6,8-9H,1-5H2/t6-,7-/m1/s1 |
InChI Key |
PBCIFDRNDWGJDE-RNFRBKRXSA-N |
Isomeric SMILES |
C1CNC[C@@]2([C@H]1C2)CO |
Canonical SMILES |
C1CNCC2(C1C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3,3-dimethyl-1-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indole;chloride](/img/structure/B11828297.png)
![Propanoic acid, 2,2-dimethyl-, (2S)-2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-[3-(trifluoromethyl)phenoxy]propyl ester](/img/structure/B11828302.png)
![Carbamic acid, N-[(1S)-2-(3,4-difluorophenyl)-1-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]ethyl]-, 1,1-dimethylethyl ester](/img/structure/B11828328.png)


![4(1H)-Quinolinone, 2-[[(2,3-difluorophenyl)methyl]thio]-](/img/structure/B11828339.png)

![(3aS,6R,8aR)-6-methyl-3a,6-dihydro-1H,3H,8H-azirino[1,2-a]thieno[3,4-b]pyridine](/img/structure/B11828348.png)

![(2S,3S)-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2-(2-methoxypropan-2-yl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B11828357.png)
